molecular formula C6H4F3NO3S B12854309 3-(Trifluoromethylsulfonyl)pyridin-2-ol

3-(Trifluoromethylsulfonyl)pyridin-2-ol

Cat. No.: B12854309
M. Wt: 227.16 g/mol
InChI Key: HEYZJGILMARALV-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)pyridin-2-ol is a pyridine derivative featuring a hydroxyl group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 3-position. This compound belongs to a class of molecules where electron-withdrawing groups (EWGs) like trifluoromethylsulfonyl significantly influence electronic and physicochemical properties.

The trifluoromethylsulfonyl group is a strong EWG, which lowers the electron density of the pyridine ring, enhancing resistance to oxidation and enabling applications in energy storage materials (e.g., lithium-ion battery components) .

Properties

Molecular Formula

C6H4F3NO3S

Molecular Weight

227.16 g/mol

IUPAC Name

3-(trifluoromethylsulfonyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(12,13)4-2-1-3-10-5(4)11/h1-3H,(H,10,11)

InChI Key

HEYZJGILMARALV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl sulfonyl chloride as a precursor, which reacts with pyridin-2(1H)-one under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the pyridin-2(1H)-one core .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can modulate various biochemical processes, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(Trifluoromethylsulfonyl)pyridin-2-ol with key analogues, highlighting substituent effects and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -SO₂CF₃ (3), -OH (2) C₆H₄F₃NO₃S 227.16 High redox stability (inferred); potential n-type organic positron acceptor
3-Nitro-5-(trifluoromethyl)pyridin-2-ol -NO₂ (3), -CF₃ (5), -OH (2) C₆H₃F₃N₂O₃ 208.09 mp 189–190°C; used in nitration/fluorination studies
3-Iodo-5-(trifluoromethyl)pyridin-2-ol -I (3), -CF₃ (5), -OH (2) C₆H₃F₃INO 289.00 Halogenated intermediate for cross-coupling reactions
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol Imidazo[1,2-a]pyridine fused system C₁₃H₉ClN₂O 244.68 Antimicrobial activity; structural complexity enhances bioactivity
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol -Cl (4), -OCH₃ (2), -OH (3) C₁₂H₁₀ClNO₂ 243.67 Pharmacological scaffold (e.g., kinase inhibitors)

Key Findings from Comparative Analysis

This enhances stability in high-voltage battery applications. Halogenated derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-ol) prioritize reactivity in cross-coupling reactions, whereas -SO₂CF₃ focuses on stability .

Thermophysical Properties: Nitro-substituted derivatives like 3-Nitro-5-(trifluoromethyl)pyridin-2-ol exhibit higher melting points (~190°C) compared to non-nitrated analogues, likely due to increased intermolecular interactions . Fused-ring systems (e.g., imidazo[1,2-a]pyridin-2-ol) show reduced solubility but improved bioactivity .

Applications in Drug Discovery :

  • Pyridin-2-ol derivatives with aryl substituents (e.g., 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol ) are favored in medicinal chemistry for their balanced lipophilicity and hydrogen-bonding capacity .
  • The -SO₂CF₃ group’s metabolic resistance makes it valuable in prodrug design, though this remains underexplored for the target compound.

Synthetic Versatility :

  • Iodo- and nitro-substituted pyridin-2-ols serve as intermediates for further functionalization (e.g., Suzuki coupling, nucleophilic substitution) .
  • In contrast, This compound may act as a directing group in metal-catalyzed reactions due to its strong EWG nature.

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